N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14595157
InChI: InChI=1S/C16H13F2NO3/c17-11-2-3-13(12(18)9-11)19-16(20)8-10-1-4-14-15(7-10)22-6-5-21-14/h1-4,7,9H,5-6,8H2,(H,19,20)
SMILES:
Molecular Formula: C16H13F2NO3
Molecular Weight: 305.28 g/mol

N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

CAS No.:

Cat. No.: VC14595157

Molecular Formula: C16H13F2NO3

Molecular Weight: 305.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide -

Specification

Molecular Formula C16H13F2NO3
Molecular Weight 305.28 g/mol
IUPAC Name N-(2,4-difluorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C16H13F2NO3/c17-11-2-3-13(12(18)9-11)19-16(20)8-10-1-4-14-15(7-10)22-6-5-21-14/h1-4,7,9H,5-6,8H2,(H,19,20)
Standard InChI Key RTUZYSXIQPAXEX-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b] dioxin-6-yl)acetamide consists of three primary structural components:

  • A 2,3-dihydrobenzo[b][1,dioxin ring system, which provides a rigid, oxygenated heterocyclic framework.

  • An acetamide linker (CH2C(O)NH-\text{CH}_2\text{C(O)NH}-) bridging the benzodioxin and fluorophenyl groups.

  • A 2,4-difluorophenyl substituent, introducing electronic and steric modulation via fluorine atoms.

The IUPAC name, N-(2,4-difluorophenyl)-2-(2,3-dihydrobenzo[b] dioxin-6-yl)acetamide, reflects this arrangement. The fluorine atoms at positions 2 and 4 on the phenyl ring enhance lipophilicity and metabolic stability, common strategies in drug design.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H13F2NO3\text{C}_{16}\text{H}_{13}\text{F}_{2}\text{NO}_{3}
Molecular Weight305.28 g/mol
Calculated LogP (Lipophilicity)~2.8 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, dioxin O atoms)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b] dioxin-6-yl)acetamide typically involves a multi-step sequence:

  • Benzodioxin Precursor Preparation: 6-Amino-2,3-dihydrobenzo[b][1,dioxin is synthesized via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions.

  • Acetic Acid Derivative Formation: Reaction of 2-(2,3-dihydrobenzo[b] dioxin-6-yl)acetic acid with thionyl chloride (SOCl2\text{SOCl}_2) yields the corresponding acid chloride.

  • Amide Coupling: The acid chloride is reacted with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) in aprotic solvents like tetrahydrofuran (THF) or dioxane.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Catechol, 1,2-dibromoethane, K2_2CO3_3, DMF, 80°C75%
22-(2,3-Dihydrobenzo[b][1,dioxin-6-yl)acetic acid, SOCl2_2, reflux90%
3Acid chloride, 2,4-difluoroaniline, Et3_3N, THF, rt65%

Purification and Analysis

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS: [M+H]+^+ = 306.1).

Biological Activity and Mechanistic Insights

Hypothesized Targets

Though direct studies are lacking, structural analogs suggest potential interactions with:

  • Cytochrome P450 Enzymes: Fluorinated aromatics often modulate CYP450 activity, impacting drug metabolism.

  • Microbial Enzymes: Benzodioxin moieties in related compounds exhibit inhibition of bacterial dihydrofolate reductase (DHFR).

  • Kinase Signaling: Acetamide derivatives frequently target ATP-binding pockets in kinases .

Future Research Directions

  • In Vitro Screening: Prioritize assays against bacterial/fungal pathogens and cancer cell lines.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity.

  • Structural Optimization: Modify the acetamide linker or fluorine substitution patterns to enhance potency.

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